molecular formula C8H17NO3S B2922370 3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione CAS No. 56878-92-3

3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione

Cat. No.: B2922370
CAS No.: 56878-92-3
M. Wt: 207.29
InChI Key: CKCDMDISHXSJFL-UHFFFAOYSA-N
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Description

3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound offered for research and development purposes. It is categorized as a pharmaceutical intermediate, making it a valuable building block for researchers in the field of medicinal chemistry . Compounds with the 1lambda6-thiolane-1,1-dione (sulfolane) scaffold are of significant interest in the development of new therapeutic agents. For instance, structurally related alpha-amino amide derivatives featuring this core structure have been investigated in patent literature for their potential as antimicrobial agents, showing activity against challenging pathogens like Pseudomonas aeruginosa . This suggests that this class of compounds may act through mechanisms such as LpxC inhibition, which is a target for novel gram-negative antibiotics . Researchers can utilize this chemical in the synthesis of complex molecules, exploration of structure-activity relationships (SAR), and the development of new pharmacologically active compounds. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)amino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-8(2,6-10)9-7-3-4-13(11,12)5-7/h7,9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCDMDISHXSJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione, also known by its CAS Number 1694294-11-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NO3SC_8H_{17}NO_3S, with a molecular weight of 207.29 g/mol. The structure is characterized by a thiolane ring and an amino group, which may contribute to its biological properties.

PropertyValue
CAS Number1694294-11-5
Molecular FormulaC8H17NO3S
Molecular Weight207.29 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane have shown significant antimicrobial properties. For instance, derivatives of thiolane structures have been reported to exhibit antifungal activity comparable to known antifungal agents . This suggests that the compound may possess similar properties.

While specific mechanisms for this compound are still under investigation, it is hypothesized that the presence of the thiolane moiety may play a crucial role in its interaction with biological targets. Thiol-containing compounds are known to interact with various enzymes and proteins, potentially leading to inhibition of microbial growth .

Case Studies and Research Findings

Several case studies and research articles have highlighted the biological activities associated with thiolane derivatives:

  • Antifungal Activity : A study on nitrogen and sulfur heterocycles demonstrated that compounds with similar structures exhibited notable antifungal activity against various strains .
  • Antibacterial Properties : Another investigation revealed that certain thiolane derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Inhibition Studies : Compounds related to 3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane have been evaluated for their ability to inhibit specific bacterial enzymes, which could provide insights into their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1λ⁶-thiolane-1,1-dione (1-Hydroxy-2-methylpropan-2-yl)amino Not explicitly provided ~237 (estimated) High polarity due to hydroxyl group; potential solubility in polar solvents
3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (1183914-73-9) 4-Bromo-pyrazol-1-yl C₇H₉BrN₂O₂S 265.13 Bromine enhances molecular weight; commercial availability (Aaron Chemicals) suggests use in synthetic intermediates
3-[(Thiophen-2-ylmethyl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride Thiophen-2-ylmethyl amino Not provided Not provided Thiophene moiety may confer aromatic interactions; discontinued commercial status indicates niche applications
3-[(3-Methoxypropyl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride (483351-52-6) 3-Methoxypropyl amino C₈H₁₈ClNO₃S 243.70 Methoxy group increases lipophilicity; hydrochloride salt enhances stability
3-Aminotetrahydro-1H-1λ⁶-thiophene-1,1-dione hydrochloride (51642-03-6) Amine substituent C₅H₁₀ClNO₂S 183.66 Simplified structure with high polarity; potential as a building block in drug discovery

Key Observations:

Structural Diversity: The substituents range from hydrophilic (hydroxyl, amine) to hydrophobic (bromo, thiophene) groups. For example, the hydroxyl group in the target compound enhances water solubility, whereas the bromine in ’s analog increases molecular weight and may reduce solubility .

Synthesis and Availability: Many analogs (e.g., ) are commercially available, with prices reflecting scale (e.g., $344/50mg for the bromo-pyrazole derivative ). The target compound’s absence from commercial catalogs suggests it may be a novel or less-explored derivative. highlights the use of multicomponent reactions (e.g., Groebke–B method) for synthesizing similar compounds, yielding 57% for a trifluoromethyl-substituted analog .

Physicochemical Properties :

  • Sulfone cores universally increase polarity, but substituents modulate properties. For instance, the methoxypropyl group in enhances lipophilicity (logP ~1.5 estimated), favoring membrane permeability, while the hydroxyl group in the target compound may improve aqueous solubility .
  • Hydrochloride salts (e.g., ) improve stability and crystallinity, critical for pharmaceutical formulations.

The target compound’s hydroxyl group could mimic natural substrates in enzymatic binding .

Data Tables

Table 2: Commercial Availability and Pricing of Select Analogs

Compound (CAS No.) Supplier Purity Price (50mg) Availability
3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (1183914-73-9) Aaron Chemicals >95% $344 2–3 weeks
3-[(3-Methoxypropyl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride (483351-52-6) LEAP Chem Not specified Not listed On inquiry
3-Aminotetrahydro-1H-1λ⁶-thiophene-1,1-dione hydrochloride (51642-03-6) Thermo Scientific Tech. grade Not listed Discontinued

Q & A

Q. What are the recommended synthetic routes for 3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione?

The synthesis typically involves coupling a substituted thiolane-1,1-dione scaffold with a hydroxylated amine. For example:

  • React 3-aminothiolane-1,1-dione derivatives with 1-hydroxy-2-methylpropan-2-ylamine in tetrahydrofuran (THF) under inert conditions.
  • Use triethylamine (Et3_3N) as a base to neutralize byproducts (e.g., HCl from amine coupling).
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • X-ray crystallography : Use SHELXL for refinement of single-crystal structures, particularly focusing on the sulfone (1,1-dione) and amino-hydroxypropyl moieties to confirm bond angles and stereochemistry .
  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra for characteristic shifts (e.g., sulfone resonance at ~3.1–3.3 ppm for thiolane protons; hydroxypropyl signals at ~1.2–1.5 ppm for methyl groups) .

Q. What solvents and conditions are optimal for stabilizing this compound during storage?

  • Store at 2–8°C in anhydrous dimethyl sulfoxide (DMSO) or THF to prevent hydrolysis of the sulfone group.
  • Avoid prolonged exposure to moisture or light, which may degrade the hydroxylated amine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Method validation : Cross-validate assays (e.g., biochemical binding vs. cellular viability) using standardized protocols. For example, discrepancies in protein-binding affinity may arise from variations in buffer pH or ionic strength .
  • Data triangulation : Combine quantitative results (e.g., IC50_{50} values) with qualitative observations (e.g., crystallographic interaction maps) to reconcile mechanistic hypotheses .

Q. What strategies optimize regioselective functionalization of the thiolane ring?

  • Steric directing groups : Introduce bulky substituents (e.g., bromine at the 3-position) to bias reactivity toward the amino-hydroxypropyl group .
  • Computational modeling : Use DFT calculations to predict electron density profiles of the thiolane ring, guiding selective substitution at the 4-position for downstream derivatization .

Q. How does the sulfone group influence electronic properties in material science applications?

  • Conductivity studies : The electron-withdrawing sulfone moiety reduces the HOMO-LUMO gap, enhancing charge transport in organic semiconductors. Compare with non-sulfone analogs via cyclic voltammetry .
  • Thermal stability : Thermogravimetric analysis (TGA) shows sulfone-containing derivatives exhibit higher decomposition temperatures (>250°C) due to strong S=O dipole interactions .

Q. What experimental designs mitigate challenges in crystallizing this compound?

  • Co-crystallization : Use small-molecule additives (e.g., thiourea derivatives) to stabilize lattice packing via hydrogen bonding with the hydroxypropyl group .
  • High-throughput screening : Employ robotic crystallization trials with diverse solvent mixtures (e.g., acetone/water or methanol/dichloromethane) to identify optimal conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported binding kinetics for protein targets?

  • Control experiments : Verify assay interference from DMSO (common solvent) by testing ≤0.1% v/v concentrations .
  • Surface plasmon resonance (SPR) : Compare on-rate (konk_{on}) and off-rate (koffk_{off}) values across multiple immobilization strategies (e.g., His-tag vs. amine coupling) to isolate experimental artifacts .

Q. Why do computational models sometimes fail to predict the compound’s solubility?

  • Solvate formation : The hydroxypropyl group promotes hydrogen bonding with protic solvents (e.g., methanol), creating stable solvates not accounted for in in silico predictions .
  • Implicit solvent limitations : Continuum solvation models (e.g., COSMO-RS) may underestimate specific interactions with sulfone moieties; explicit solvent molecular dynamics (MD) simulations are recommended .

Methodological Resources

  • Structural refinement : SHELXL-2018 for high-resolution crystallographic data .
  • Synthetic protocols : Column chromatography gradients and reaction monitoring via TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane 1:1) .
  • Safety protocols : Follow GHS guidelines for handling acute toxicity (Category 4) and respiratory irritants .

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